molecular formula C24H20FN3O4 B2791050 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide CAS No. 1286717-05-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide

Cat. No. B2791050
M. Wt: 433.439
InChI Key: SVGFYDJISPFLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide is a useful research compound. Its molecular formula is C24H20FN3O4 and its molecular weight is 433.439. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Specific Scientific Field

The compound F3407-5131 finds applications primarily in the field of medicinal chemistry and drug development . Researchers investigate its potential as a therapeutic agent due to its unique chemical structure and potential biological activities.

a. Antibacterial Activity

F3407-5131 has demonstrated antibacterial properties. In particular, it inhibits bacterial biofilm growth. For instance, it was found to be effective against Bacillus subtilis (with a 60.04% inhibition rate) and Escherichia coli (also 60.04% inhibition) . Biofilm inhibition is crucial in preventing bacterial infections and improving treatment outcomes.

b. Antimicrobial Peptide Design

Researchers have explored F3407-5131 as a building block for designing novel antimicrobial peptides. By incorporating its structural motifs, scientists aim to create synthetic peptides with enhanced antimicrobial activity and specificity. These peptides could serve as potential alternatives to traditional antibiotics.

c. Structure-Activity Relationship (SAR) Studies

Scientists have conducted SAR studies to understand how specific modifications to F3407-5131’s structure affect its bioactivity. By systematically altering functional groups, they gain insights into the essential features required for antibacterial and other biological effects.

Results and Outcomes

The outcomes of F3407-5131 research are as follows:

Bacterial Biofilm Inhibition, Hemolytic Activity, and Structure-Activity Relationship of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide. Chemistry of Natural Compounds, 56(2), 2020. DOI: 10.1134/S1068162020020028

d. Anticancer Research

Researchers have investigated F3407-5131’s potential as an anticancer agent . Its unique chemical structure suggests that it may interfere with cancer cell growth or survival pathways. Here’s a summary of relevant studies:

e. Neuroprotective Properties

Given its benzodioxin scaffold, F3407-5131 has been explored for its neuroprotective effects . Researchers investigate its ability to prevent neuronal damage, reduce oxidative stress, and enhance cognitive function. Animal models of neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) are commonly used.

f. Chemical Biology Tools

F3407-5131 serves as a valuable chemical probe in biological studies. Researchers use it to selectively target specific proteins or pathways. For example:

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c25-19-4-2-1-3-17(19)14-27-9-7-16-8-10-28(24(30)23(16)27)15-22(29)26-18-5-6-20-21(13-18)32-12-11-31-20/h1-10,13H,11-12,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGFYDJISPFLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C(C3=O)N(C=C4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

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